Phenyl 4-bromobenzoate

Beschreibung

BenchChem offers high-quality Phenyl 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

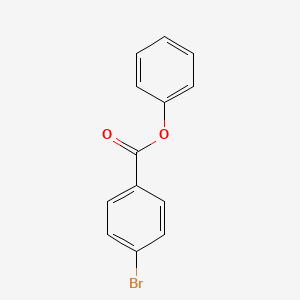

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPHSXEQSIHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206706 | |

| Record name | Phenyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-76-5 | |

| Record name | Phenyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 4-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL 4-BROMOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76ROC0290F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phenyl 4-Bromobenzoate: Structural Dynamics, Synthesis, and Applications in Advanced Organic Chemistry

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, aryl esters serve as foundational building blocks for complex molecular architectures. Phenyl 4-bromobenzoate (CAS: 5798-76-5) stands out as a highly versatile bifunctional reagent. It features two orthogonal reactive sites: an electrophilic ester carbonyl susceptible to controlled nucleophilic attack, and a para-bromoaryl moiety primed for transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and laboratory-scale synthesis of phenyl 4-bromobenzoate. By detailing the causality behind specific experimental conditions, this whitepaper equips researchers with self-validating protocols to ensure high-yield synthesis and seamless integration into downstream applications, such as the construction of tetrasubstituted heterocycles and advanced pharmaceutical intermediates.

Physicochemical Profiling

Understanding the fundamental physical properties of phenyl 4-bromobenzoate is critical for optimizing reaction conditions, selecting appropriate solvents, and designing purification workflows. The compound is a stable, crystalline solid at room temperature, which facilitates easy handling and purification via recrystallization.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Reference / Source |

| CAS Registry Number | 5798-76-5 | [1] |

| IUPAC Name | Phenyl 4-bromobenzoate | [2] |

| Molecular Formula | C₁₃H₉BrO₂ | [2] |

| Molecular Weight | 277.11 g/mol | [2] |

| Melting Point | 117–120 °C | [3] |

| Physical Appearance | White to beige/yellow solid | Empirical Observation[3] |

| InChIKey | GKOPHSXEQSIHQE-UHFFFAOYSA-N | [2] |

Structural Elucidation & Reactivity Domains

The synthetic utility of phenyl 4-bromobenzoate is rooted in its tripartite structure. The molecule can be conceptually divided into three distinct reactivity domains, each offering unique pathways for chemical transformation.

Fig 1. Structural reactivity domains of phenyl 4-bromobenzoate.

-

The Carbonyl Core: Acts as a hard electrophile. It is relatively stable to neutral conditions but can be cleaved via saponification (strong base) or utilized in specialized condensation reactions.

-

The Phenoxy Group: Functions as a moderate leaving group during transesterification or amidation reactions.

-

The 4-Bromophenyl Group: The carbon-bromine bond is a classic handle for Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings), allowing for the rapid expansion of the molecular scaffold without disrupting the ester linkage.

Mechanistic Synthesis & Reaction Dynamics

The most efficient and scalable method for synthesizing phenyl 4-bromobenzoate is the non-aqueous esterification of 4-bromobenzoyl chloride with phenol, utilizing an organic base as an acid scavenger.

Causality in Experimental Design

-

Solvent Selection (Dichloromethane - DCM): DCM is chosen because it is an aprotic, non-nucleophilic solvent that readily dissolves both the starting materials and the final ester. This ensures a homogeneous reaction mixture, preventing localized concentration gradients.

-

Temperature Control (0 °C to Room Temperature): The nucleophilic attack of phenol on the acyl chloride is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of colored, polymeric byproducts.

-

Base Selection (Triethylamine - Et₃N): Et₃N serves a dual purpose. It deprotonates the phenol to form the more nucleophilic phenoxide in situ, and it irreversibly traps the HCl byproduct as triethylammonium chloride. This shifts the reaction equilibrium entirely to the right.

Step-by-Step Methodology

Reagents Required:

-

4-Bromobenzoyl chloride (1.0 equiv, limiting reagent)

-

Phenol (1.05 equiv, slight excess to ensure complete consumption of acyl chloride)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Protocol:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen (N₂) atmosphere.

-

Dissolution: Dissolve phenol (1.05 equiv) in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add Et₃N (1.2 equiv) to the stirring solution. Allow the mixture to stir for 5 minutes to ensure uniform distribution.

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Electrophile Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation: The formation of a white precipitate (triethylammonium chloride) immediately validates that the reaction is proceeding.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). Self-Validation: The product ester will appear as a new, UV-active spot with a higher Rf value than the highly polar phenol and baseline-bound carboxylic acid byproducts.

-

Workup: Quench the reaction with water. Transfer to a separatory funnel.

-

Wash the organic layer with 1M HCl (removes unreacted Et₃N).

-

Wash with saturated aqueous NaHCO₃ (neutralizes residual 4-bromobenzoic acid).

-

Wash with brine (breaks emulsions and pre-dries the organic layer).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from hot ethanol to yield pure phenyl 4-bromobenzoate as white crystals.

Fig 2. Step-by-step synthetic workflow and mechanistic progression.

Applications in Advanced Chemical Synthesis

Phenyl 4-bromobenzoate is not merely an end-product; it is a sophisticated intermediate utilized in cutting-edge synthetic methodologies.

1. Synthesis of Tetrasubstituted Furans and Oxazoles: Recent advancements in organocatalysis and metal-free synthesis have highlighted the use of phenyl 4-bromobenzoate derivatives in chemoselective intramolecular Wittig reactions. By utilizing specific phosphine reagents (e.g., Bu₃P), researchers can drive the cyclization of acyclic precursors containing the 4-bromobenzoate moiety to form highly functionalized, tetrasubstituted furans and oxazoles[4][5]. These heterocycles are privileged scaffolds in drug discovery, often exhibiting potent anti-inflammatory and antimicrobial properties.

2. Late-Stage Functionalization via Cross-Coupling: The robust nature of the ester linkage allows the 4-bromophenyl moiety to participate in late-stage functionalization. Drug development professionals frequently utilize this compound in Suzuki couplings with arylboronic acids to generate biphenyl-ester derivatives. The causality here is strategic: the ester protects the carboxylic acid from poisoning the palladium catalyst, while the bromide acts as the precise point of geometric extension.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of phenyl 4-bromobenzoate, strict adherence to storage protocols is required:

-

Storage Conditions: Store in a tightly sealed container at ambient room temperature (20 to 22 °C)[3].

-

Environmental Sensitivities: While generally stable, the compound must be protected from prolonged exposure to atmospheric moisture to prevent slow, ambient hydrolysis of the ester bond.

-

Chemical Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Exposure to strong bases (e.g., NaOH, KOH) will rapidly induce saponification, cleaving the molecule into phenol and 4-bromobenzoate salts[6].

References

-

CAS Common Chemistry. Phenyl 4-bromobenzoate. American Chemical Society. Retrieved March 2026, from[Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 530840, Phenyl 4-bromobenzoate. Retrieved March 2026, from[Link]

-

The Royal Society of Chemistry. Chemoselective Synthesis of Tetrasubstituted Furans via Intramolecular Wittig Reactions: Mechanism and Theoretical Analysis. Organic & Biomolecular Chemistry. Retrieved March 2026, from [Link]

-

American Chemical Society (ACS). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. Retrieved March 2026, from[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Phenyl 4-Bromobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of phenyl 4-bromobenzoate, a key intermediate in the synthesis of various organic materials and potentially in drug development. In the absence of extensive empirical solubility data in the public domain, this guide employs a robust theoretical approach based on Hansen Solubility Parameters (HSP) to predict the compound's miscibility in a wide range of organic solvents. The calculated HSP for phenyl 4-bromobenzoate is presented, and its solubility is predicted through the calculation of the Hansen solubility parameter distance (Ra). Furthermore, a detailed, step-by-step experimental protocol for the empirical validation of these predictions via the equilibrium shake-flask method is provided, ensuring a self-validating system for researchers. This guide is intended for scientists and professionals in chemical research, materials science, and pharmaceutical development to aid in solvent selection, process optimization, and formulation design.

Introduction: The Critical Role of Solubility in Chemical Applications

Phenyl 4-bromobenzoate (C₁₃H₉BrO₂) is an aromatic ester of significant interest in organic synthesis.[1] Its utility as a building block for more complex molecules necessitates a thorough understanding of its behavior in various solvents. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies such as crystallization, and the formulation of final products.[2] An informed selection of solvents can dramatically impact process efficiency, yield, and purity.

This guide addresses the current gap in publicly available quantitative solubility data for phenyl 4-bromobenzoate. By leveraging a predictive modeling approach, we aim to provide researchers with a reliable framework for estimating its solubility, thereby accelerating research and development efforts.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters provide a quantitative and nuanced application of this principle by dissecting the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Together, these three parameters define a point for each substance in a three-dimensional "Hansen space".[3] The closer two points are in this space, the more likely the substances are to be miscible. This distance, known as the Hansen solubility parameter distance (Ra), is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Predictive Solubility Profiling of Phenyl 4-Bromobenzoate

Calculation of Hansen Solubility Parameters for Phenyl 4-Bromobenzoate

In the absence of experimentally determined HSP values for phenyl 4-bromobenzoate, the Stefanis-Panayiotou group contribution method was employed for their estimation.[5][6] This method calculates the HSPs based on the summation of contributions from the individual functional groups within the molecule.

The molecular structure of phenyl 4-bromobenzoate consists of the following first-order groups:

-

6 x >CH= (aromatic)

-

4 x >C= (aromatic)

-

1 x -COO- (ester)

-

1 x -Br (aromatic)

Based on the group contributions provided by Stefanis and Panayiotou, the calculated Hansen Solubility Parameters for phenyl 4-bromobenzoate are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for Phenyl 4-Bromobenzoate

| Parameter | Value (MPa⁰.⁵) |

| δD | 19.5 |

| δP | 6.8 |

| δH | 4.1 |

Predicted Solubility in Common Organic Solvents

Using the calculated HSPs for phenyl 4-bromobenzoate, the Hansen solubility parameter distance (Ra) was determined for a range of common organic solvents. A lower Ra value suggests a higher likelihood of solubility. The results are summarized in Table 2, ordered by increasing Ra.

Table 2: Predicted Solubility of Phenyl 4-Bromobenzoate in Various Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (MPa⁰.⁵) | Predicted Solubility |

| Tetrahydrofuran | 16.8 | 5.7 | 8.0 | 6.5 | Very High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.8 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.0 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.1 | High |

| Benzene | 18.4 | 0.0 | 2.0 | 9.9 | Moderate |

| N,N-Dimethylformamide | 17.4 | 13.7 | 11.3 | 10.3 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 10.5 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 19.6 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 19.7 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 20.1 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 20.2 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 41.2 | Very Low |

Note: The qualitative solubility prediction is based on the calculated Ra values. Experimental validation is recommended.

Experimental Validation: A Protocol for Determining a Self-Validating System

The following protocol outlines the widely accepted equilibrium shake-flask method for the experimental determination of the solubility of phenyl 4-bromobenzoate.[7] This allows for the validation of the predicted values and the generation of a robust, internally consistent dataset.

Materials and Equipment

-

Phenyl 4-bromobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid phenyl 4-bromobenzoate to a series of vials.

-

To each vial, add a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To ensure all solid particles are removed, centrifuge the withdrawn sample.

-

-

Quantitative Analysis (HPLC Method Recommended):

-

Prepare a series of standard solutions of phenyl 4-bromobenzoate of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area.

-

Dilute the saturated sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Visualization of Workflows

Predictive Solubility Workflow

Caption: Predictive workflow for determining the solubility of phenyl 4-bromobenzoate.

Experimental Validation Workflow

Caption: Experimental workflow for the validation of solubility predictions.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, solubility profile of phenyl 4-bromobenzoate in a variety of common organic solvents. The use of Hansen Solubility Parameters offers a powerful predictive tool for researchers in the absence of extensive experimental data. The calculated HSPs for phenyl 4-bromobenzoate and the resulting predicted solubility rankings provide a valuable starting point for solvent screening and process development. The inclusion of a detailed experimental protocol for the validation of these predictions underscores the importance of empirical data and provides a clear pathway for obtaining it. It is anticipated that this guide will serve as a valuable resource for scientists and engineers working with this important chemical intermediate.

References

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Properties of Common Organic Solvents. (2023). [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008). Semantic Scholar. [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

-

Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents. (2021). IAEA. [Link]

-

Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.). HathiTrust. [Link]

-

Phenyl 4-bromobenzoate. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

-

HSP Basics. (n.d.). Hansen Solubility Parameters. [Link]

-

Hansen Solubility Parameters. (n.d.). [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. (2019). PMC. [Link]

-

Consideration of Hansen solubility parameters. Part 1. (n.d.). J-STAGE. [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025). MDPI. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Phenyl 4-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of phenyl 4-bromobenzoate, with a focus on its melting point and thermodynamic characteristics. The information herein is curated to support researchers in materials science, medicinal chemistry, and drug development in understanding and utilizing this compound.

Introduction

Phenyl 4-bromobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group and a brominated benzoic acid moiety, imparts specific physical and chemical properties that are of interest in the development of novel materials and pharmaceutical intermediates. An understanding of its thermal behavior, particularly its melting point and associated thermodynamic data, is crucial for applications ranging from reaction optimization and purification to formulation and material characterization.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective application. Phenyl 4-bromobenzoate is a solid at room temperature with the following key identifiers:

| Property | Value | Source |

| Melting Point | 117-120 °C | [1] |

| Molecular Formula | C₁₃H₉BrO₂ | [2][3] |

| Molecular Weight | 277.11 g/mol | [2][3] |

| CAS Number | 5798-76-5 | [4] |

Synthesis of Phenyl 4-Bromobenzoate: A Practical Protocol

The synthesis of phenyl 4-bromobenzoate is typically achieved via the esterification of phenol with 4-bromobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily under basic conditions. The following protocol provides a reliable method for its preparation in a laboratory setting.[5]

Causality Behind Experimental Choices:

The use of an acyl chloride, such as 4-bromobenzoyl chloride, is preferred over 4-bromobenzoic acid for this esterification due to its higher reactivity. The reaction is conducted in the presence of a base, typically sodium hydroxide, which serves two critical purposes: it deprotonates phenol to the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6] Dichloromethane is a common solvent choice due to its ability to dissolve the reactants and its immiscibility with the aqueous base, facilitating a two-phase reaction system.

Step-by-Step Synthesis Protocol:

-

Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Cool the flask in an ice bath to manage the exothermic nature of the subsequent addition.

-

Addition of Acyl Chloride: Slowly add 4-bromobenzoyl chloride (1.05 equivalents), dissolved in a minimal amount of dichloromethane, to the stirred solution. The slow addition is crucial to control the reaction rate and prevent side reactions.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours. The formation of a white precipitate indicates the product, phenyl 4-bromobenzoate.

-

Work-up and Isolation:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure phenyl 4-bromobenzoate.

Caption: Workflow for melting point determination by the capillary method.

Thermodynamic Data via Differential Scanning Calorimetry (DSC)

While the melting point provides information about the phase transition temperature, Differential Scanning Calorimetry (DSC) offers a more in-depth thermodynamic profile of this transition. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the enthalpy of fusion (ΔHfus) and the entropy of fusion (ΔSfus).

As a sample is heated through its melting point, it absorbs energy to break the crystal lattice structure. This endothermic process is detected by the DSC instrument as an increase in heat flow to the sample relative to an inert reference. The area under the resulting peak in the DSC thermogram is directly proportional to the enthalpy of fusion.

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of pure, dry phenyl 4-bromobenzoate into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

It is often useful to include a cooling and a second heating cycle to investigate the sample's recrystallization behavior and to ensure the thermal history is consistent.

-

-

Data Analysis:

-

Integrate the area of the melting peak on the DSC thermogram to determine the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

-

Convert ΔHfus to a molar basis (kJ/mol) using the molecular weight of phenyl 4-bromobenzoate.

-

Calculate the entropy of fusion (ΔSfus) using the Gibbs free energy equation at the melting point (Tm): ΔSfus = ΔHfus / Tm (where Tm is the melting temperature in Kelvin).

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of phenyl 4-bromobenzoate, with a practical focus on its synthesis and thermal analysis. The provided protocols for synthesis, melting point determination, and DSC analysis are designed to be directly applicable in a research and development setting. While specific thermodynamic data for the enthalpy and entropy of fusion require experimental determination, the methodologies presented herein offer a clear pathway to obtaining these crucial parameters. A thorough understanding and application of this information will aid scientists in the effective utilization of phenyl 4-bromobenzoate in their respective fields.

References

-

Hoffman Fine Chemicals. CAS RN 5798-76-5 | Phenyl 4-bromobenzoate. [Link]

-

PubChem. Phenyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Phenyl 4-bromobenzoate. American Chemical Society. [Link]

-

MedPharma. To prepare Phenyl benzoate from phenol. [Link]

-

Scribd. Synthesis of Phenyl Benzoate from Phenol. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules. 2020, 25(19), 4549. [Link]

-

Chemistry LibreTexts. Preparation of Esters. [Link]

-

Khan Academy. Esterification of phenols. [Link]

- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie. 2011, 56(1), 59-63.

-

PubMed. 4-Methyl-phenyl 4-bromo-benzoate. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

NIST Chemistry WebBook. 4-Bromobenzoic acid, phenyl ester. [Link]

-

Global Substance Registration System. PHENYL 4-BROMOBENZOATE. [Link]

Sources

- 1. Acetic acid, phenyl ester (CAS 122-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenyl 4-bromobenzoate | C13H9BrO2 | CID 530840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medpharma12.com [medpharma12.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

electronic and steric effects in phenyl 4-bromobenzoate

Deciphering Electronic and Steric Effects in Phenyl 4-Bromobenzoate: A Mechanistic Guide for Ester Reactivity

Overview

Phenyl 4-bromobenzoate (CAS RN: 5798-76-5) serves as an archetypal substrate for probing structure-activity relationships (SAR) in physical organic chemistry, enzymology, and prodrug design[1]. The interplay between the para-bromo substituent on the benzoyl moiety and the bulky phenoxy leaving group creates a highly tunable system for studying nucleophilic acyl substitution. This whitepaper deconstructs the electronic and steric parameters governing the reactivity of phenyl 4-bromobenzoate and provides a self-validating experimental workflow for quantifying these effects through alkaline hydrolysis.

The Push-Pull Dynamics: Electronic Effects

The reactivity of benzoate esters is fundamentally dictated by the electron density at the carbonyl carbon. In phenyl 4-bromobenzoate, the electronic landscape is manipulated by the para-bromo substituent, which exerts two competing forces:

-

Inductive Effect (-I): The high electronegativity of the bromine atom pulls electron density away from the aromatic ring through the σ -bond framework.

-

Resonance Effect (+R): The lone pairs on the bromine atom can theoretically overlap with the π -system of the aromatic ring, donating electron density.

In the para position, the inductive withdrawal (-I) significantly outcompetes the weak resonance donation (+R)[2]. This net electron withdrawal is quantified by the Hammett substituent constant ( σp ), which for a para-bromo group is +0.23[3].

Causality in Reactivity: The net withdrawal of electron density deshields the carbonyl carbon, increasing its electrophilicity. During nucleophilic attack (e.g., by a hydroxide ion or an enzyme's catalytic serine), this increased positive character lowers the activation energy required to form the tetrahedral intermediate. Consequently, phenyl 4-bromobenzoate undergoes hydrolysis at an accelerated rate compared to unsubstituted phenyl benzoate[4].

Logical mapping of electronic effects of the para-bromo substituent on ester reactivity.

Spatial Architecture: Steric Effects and Conformational Geometry

While electronic effects dictate the thermodynamic stability of the transition state, steric effects govern the trajectory of the reaction.

-

The para-Position Advantage: Because the bromine atom is located at the para position (distal to the carbonyl reaction center), it exerts negligible direct steric hindrance on the approaching nucleophile. According to Taft's steric parameters ( Es ), para-substituents alter reactivity almost exclusively through electronic transmission rather than spatial blocking[5].

-

The Phenoxy Leaving Group: The phenyl ring attached to the ester oxygen introduces significant steric bulk compared to standard methyl or ethyl esters. To minimize steric clash between the benzoyl and phenoxy aromatic rings, the molecule adopts a preferred s-trans conformation. During nucleophilic attack, the incoming nucleophile must approach along the Bürgi-Dunitz trajectory (~107° relative to the carbonyl plane). The bulk of the phenoxy group restricts the conformational freedom of the resulting tetrahedral intermediate, which must be carefully accounted for when designing active-site inhibitors for esterases.

Quantitative Structure-Activity Data

To contextualize the reactivity of phenyl 4-bromobenzoate, we can compare its Hammett parameters and relative hydrolysis rates against other substituted derivatives[2][3][4].

| Substituent | Hammett Constant ( σp ) | Dominant Electronic Effect | Relative Hydrolysis Rate ( krel ) |

| p-Methoxy (-OCH₃) | -0.27 | +R (Electron Donating) | ~0.4 |

| Hydrogen (-H) | 0.00 | Reference Standard | 1.0 |

| p-Bromo (-Br) | +0.23 | -I (Electron Withdrawing) | ~2.5 |

| p-Nitro (-NO₂) | +0.78 | -I, -R (Strongly Withdrawing) | ~15.0 |

Table 1: Influence of para-substituents on the electronic environment and relative alkaline hydrolysis rates of benzoate esters.

Experimental Methodology: Kinetic Validation via Alkaline Hydrolysis

To empirically validate the electronic activation provided by the 4-bromo substituent, the following self-validating spectrophotometric protocol is used to determine the pseudo-first-order rate constant ( kobs ) of alkaline hydrolysis[4].

Expertise & Causality in Protocol Design:

-

Solvent Choice: Acetonitrile (MeCN) is used as the organic co-solvent because it provides necessary solubility for the hydrophobic ester without acting as a competing nucleophile (which would cause unwanted transesterification, a common artifact when using methanol or ethanol).

-

Wavelength Selection: The reaction is monitored at 290 nm. At this wavelength, the phenoxide leaving group has a distinct, strong absorption band ( λmax ), whereas the parent ester and the resulting 4-bromobenzoate ion are nearly transparent. This ensures a zero-background, high-signal kinetic trace.

-

Buffer Excess: A pH 10.0 borate buffer is used in vast molar excess to ensure the concentration of hydroxide ions [OH−] remains constant, reducing the complex second-order rate equation to a manageable pseudo-first-order model.

Step-by-Step Protocol

-

Reagent Preparation: Dissolve high-purity phenyl 4-bromobenzoate in anhydrous MeCN to yield a 10 mM stock solution.

-

Buffer Formulation: Prepare a 50 mM sodium borate buffer, adjusted to exactly pH 10.0 using 1M NaOH. Equilibrate the buffer in a water bath to 25.0 ± 0.1 °C to prevent temperature-induced rate fluctuations.

-

Reaction Initiation: Pipette 2.97 mL of the temperature-equilibrated borate buffer into a 3 mL quartz cuvette (1 cm path length). Add 30 µL of the ester stock solution (final ester concentration: 100 µM). Invert the cuvette rapidly three times to ensure homogenous mixing.

-

Spectroscopic Monitoring: Immediately place the cuvette into a UV-Vis spectrophotometer. Monitor the absorbance at 290 nm, recording data points every 2 seconds for a total of 10 minutes.

-

Data Processing & Validation: Plot the absorbance-time data. Fit the curve to the pseudo-first-order exponential equation: At=A∞−(A∞−A0)e−kobst . To validate the system, ensure that the final absorbance ( A∞ ) corresponds to the theoretical quantitative yield of 100 µM phenoxide (using its known molar extinction coefficient).

Workflow for determining the alkaline hydrolysis kinetics of phenyl 4-bromobenzoate.

References

-

Phenyl 4-bromobenzoate (CAS RN: 5798-76-5) Source: CAS Common Chemistry URL:[Link]

-

Hammett Equation and Substituent Constants Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

The Hammett Equation (C. D. Johnson) Source: Cambridge University Press URL:[Link]

-

Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters Source: Journal of Chemical Education URL:[Link]

Sources

Phenyl 4-Bromobenzoate: A Technical Guide for Drug Development Professionals

An In-depth Guide by a Senior Application Scientist

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the specifications and applications of phenyl 4-bromobenzoate. This document provides detailed information on its molecular weight, density, and other critical physicochemical properties, underpinned by authoritative sources to ensure scientific integrity.

Core Physicochemical Specifications

A precise understanding of the fundamental characteristics of phenyl 4-bromobenzoate is essential for its application in a laboratory setting, particularly in the context of drug design and synthesis.

The molecular formula for phenyl 4-bromobenzoate is C13H9BrO2.[1][2][3] Its molecular weight is consistently reported as 277.11 g/mol .[1][3]

| Specification | Value |

| Molecular Weight | 277.11 g/mol [1][2] |

| Molecular Formula | C13H9BrO2[1][2][3] |

| Physical State | Solid[4] |

| Appearance | Yellow to white solid[4] |

| Melting Point | 117-120 °C[4] |

| Solubility | Insoluble in water |

In-Depth Technical Insights

Phenyl 4-bromobenzoate is an ester of phenol and 4-bromobenzoic acid. Its structure, featuring a bromine atom on the benzoate ring, makes it a valuable intermediate in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups, a common strategy in the synthesis of pharmaceutical compounds.

The compound's solid state at room temperature simplifies handling and storage.[4] It should be stored in a dry, sealed container at room temperature.[4]

Experimental Protocols and Workflows

The synthesis and use of phenyl 4-bromobenzoate in a research context demand meticulous planning and execution. Below is a generalized workflow for its application in a synthetic protocol.

Caption: A generalized workflow for the synthetic application of phenyl 4-bromobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: All glassware should be oven-dried to remove moisture. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reagent Addition: Phenyl 4-bromobenzoate is dissolved in a suitable anhydrous solvent. Other reagents and catalysts are added in a controlled manner.

-

Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques to determine the point of completion.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed to remove impurities.

-

Purification: The crude product is purified to isolate the desired compound.

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods.

Concluding Remarks

This guide provides a foundational understanding of the key specifications of phenyl 4-bromobenzoate for professionals in the field of drug development. Adherence to precise measurements of its molecular weight and an understanding of its physical properties are paramount for reproducible and successful experimental outcomes.

Sources

Application Notes & Protocols: The Utility of Phenyl 4-Bromobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Role of Phenyl 4-Bromobenzoate in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in the art of molecule building, a contribution so profound it was recognized with the 2010 Nobel Prize in Chemistry.[1] These transformations provide robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to pharmaceutical development, materials science, and agrochemicals.[1][2]

Within the vast arsenal of substrates for these reactions, aryl halides are paramount. Phenyl 4-bromobenzoate emerges as a particularly valuable and illustrative building block. As an aryl bromide, it strikes an optimal balance between reactivity and stability; it is generally more reactive than the corresponding aryl chloride but more stable and cost-effective than the aryl iodide.[3][4] The molecule's structure features a stable ester functional group and a reactive carbon-bromine (C-Br) bond, making it an excellent electrophilic partner for a suite of cross-coupling reactions. The electron-withdrawing nature of the benzoate moiety can facilitate the crucial oxidative addition step, often enhancing its reactivity in the catalytic cycle.

This guide provides an in-depth exploration of the application of phenyl 4-bromobenzoate in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. We will dissect the mechanistic principles, provide field-tested protocols, and offer expert insights into the critical parameters that govern reaction success.

Mechanistic Foundations: The Palladium Catalytic Cycle

A unifying feature of these cross-coupling reactions is a shared catalytic cycle, which typically involves three fundamental steps: oxidative addition, transmetalation (or a related step in the Heck reaction), and reductive elimination.[2][3][5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle commences with the insertion of a low-valent Palladium(0) complex into the carbon-bromine bond of phenyl 4-bromobenzoate. This step, often rate-limiting, forms a square planar Palladium(II) intermediate.[2][5] The strength of the C-Br bond and the electronic properties of the palladium catalyst's ligands are decisive factors for the efficiency of this step.[5]

-

Transmetalation : In reactions like the Suzuki-Miyaura coupling, the organometallic nucleophile (e.g., an organoboron reagent) transfers its organic moiety to the Pd(II) center, displacing the bromide ion. This step is typically facilitated by a base, which activates the organoboron species.[1][2][5]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][5]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add phenyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium source, such as palladium(II) acetate (0.02 mmol, 2 mol%), and the ligand, triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Reaction: Heat the mixture to 80–90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.

| Parameter | Typical Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursors for the active Pd(0) catalyst. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Stabilizes the Pd catalyst and modulates its reactivity. [5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Ensures solubility of both organic and inorganic reagents. |

| Temperature | 80–110 °C | Provides thermal energy to overcome activation barriers. |

| Equivalents (Boronic Acid) | 1.1–1.5 | A slight excess ensures complete consumption of the aryl bromide. |

Application II: Heck-Mizoroki Reaction for Alkene Arylation

The Heck reaction is a powerful tool for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene. [6][7][8]This reaction is highly valuable for synthesizing styrenic compounds and acrylates, which are important precursors in polymer and pharmaceutical synthesis.

Expert Insights

The Heck reaction typically requires higher temperatures than Suzuki or Sonogashira couplings, especially for less reactive aryl bromides. [6]The choice of base is to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. [6]While phosphine ligands are traditional, N-heterocyclic carbene (NHC) ligands have gained prominence due to their high thermal stability, which is advantageous for these often high-temperature reactions. [6]

Protocol: Synthesis of Phenyl 4-styrylbenzoate

Caption: Experimental workflow for a typical Heck-Mizoroki reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a sealable reaction tube, combine phenyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and potassium carbonate (1.5 mmol, 1.5 equiv).

-

Catalyst Addition: Add palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%). For many aryl bromides, a phosphine-free system is viable, though ligand addition (e.g., P(o-tolyl)₃) may be beneficial.

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (3-5 mL).

-

Inert Atmosphere: Seal the tube and purge with an inert gas.

-

Reaction: Heat the mixture in an oil bath or heating block to 120–140 °C. Monitor for the disappearance of starting material.

-

Workup: After cooling, filter off the inorganic salts and wash the solid with ethyl acetate. Dilute the filtrate with more ethyl acetate (20 mL) and wash thoroughly with water (3 x 15 mL) to remove the high-boiling solvent.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude product via column chromatography.

| Parameter | Typical Condition | Rationale |

| Palladium Source | Pd(OAc)₂, PdCl₂ | Robust and common palladium precursors. |

| Ligand | Often ligandless, or P(o-tolyl)₃, NHCs | NHCs provide high thermal stability for demanding reactions. [6] |

| Base | K₂CO₃, Et₃N, Cs₂CO₃ | Neutralizes the HBr formed in the catalytic cycle. |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are required for solubility and temperature. |

| Temperature | 110–150 °C | Higher thermal energy is needed to drive the reaction, especially the oxidative addition step. [6] |

Application III: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, providing a direct route to arylalkynes. [9][10]This transformation is indispensable for creating conjugated enyne systems and functionalized alkynes used in materials science, natural product synthesis, and as precursors for other functional groups.

Expert Insights

The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex to orchestrate the main cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. [9]The copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylamine, serves a dual role as the base and often as the solvent. [11]Copper-free Sonogashira protocols have also been developed to avoid issues with Glaser-type alkyne homocoupling, a common side reaction. [12]

Protocol: Synthesis of Phenyl 4-(phenylethynyl)benzoate

Caption: Experimental workflow for a copper-catalyzed Sonogashira coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add phenyl 4-bromobenzoate (1.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) and copper(I) iodide (0.01 mmol, 1 mol%).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and an amine base such as triethylamine (2.0 mmol, 2.0 equiv).

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC.

-

Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst residues and amine salts, washing with ethyl acetate.

-

Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

| Parameter | Typical Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) catalyst for the main cycle. |

| Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of a copper acetylide for efficient transmetalation. [9] |

| Base | Et₃N, i-Pr₂NH | Acts as an acid scavenger and solvent. |

| Solvent | THF, DMF, or the amine base itself | Dissolves reagents and facilitates the reaction. |

| Temperature | Room Temperature to 60 °C | Generally milder conditions compared to Suzuki or Heck couplings. |

Conclusion

Phenyl 4-bromobenzoate serves as an exemplary and highly versatile substrate in palladium-catalyzed cross-coupling chemistry. Its predictable reactivity and tolerance of the ester functionality allow for its seamless integration into Suzuki-Miyaura, Heck, and Sonogashira couplings to generate complex molecular architectures. Mastery of these protocols requires not only adherence to the steps but also a fundamental understanding of the catalytic cycle and the specific role of each reagent. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, researchers can reliably leverage phenyl 4-bromobenzoate as a key building block in the synthesis of novel compounds for a wide array of scientific applications.

References

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Stephen L Buchwald.

- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. PMC.

- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. PMC.

- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (2003). The Journal of Organic Chemistry - ACS Publications.

- Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection. Benchchem.

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry - ACS Publications.

- Cross-coupling reaction - Wikipedia. Wikipedia.

- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Journal of the American Chemical Society - ACS Publications.

- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003). Organic Letters - ACS Publications.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- The Suzuki Reaction - Andrew G Myers Research Group. Andrew G Myers Research Group.

- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. PMC.

- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. ResearchGate.

- Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. reposiTUm.

- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2013). Journal of Chemical Education - ACS Publications.

- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Expanding chemical space by para-C−H arylation of arenes - PMC - NIH. (2022). PMC.

- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. University of Windsor.

- Examples of drugs containing a biaryl moiety. - ResearchGate. ResearchGate.

- Heck reaction - Wikipedia. Wikipedia.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: A Detailed Guide to the Synthesis of Phenyl 4-Bromobenzoate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of phenyl 4-bromobenzoate, a valuable intermediate in organic synthesis. The described method follows a robust two-step procedure commencing with the conversion of 4-bromobenzoic acid to its corresponding acid chloride, followed by esterification with phenol. This guide is intended for researchers and professionals in chemistry and drug development, offering in-depth explanations of the underlying chemical principles, detailed experimental procedures, and characterization data.

Introduction and Scientific Background

Phenyl 4-bromobenzoate is an aromatic ester that serves as a key building block in the synthesis of more complex molecules, including liquid crystals and pharmaceutical compounds. The presence of the aryl bromide moiety provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the ester linkage can be readily hydrolyzed if required.

The synthesis detailed herein is a classic example of ester formation that circumvents the direct, and often slow, Fischer esterification between a carboxylic acid and a phenol.[1] The strategy involves activating the carboxylic acid group of 4-bromobenzoic acid by converting it into a highly reactive acyl chloride intermediate. This is achieved using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[2][3] The resulting 4-bromobenzoyl chloride is then reacted with phenol in the presence of a base to yield the desired phenyl 4-bromobenzoate.

Reaction Scheme and Mechanism

The overall synthesis can be represented by the following two-step reaction:

Step 1: Formation of 4-Bromobenzoyl Chloride

Step 2: Esterification of Phenol

Mechanistic Insights

Step 1: Acid Chloride Formation The conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride with thionyl chloride (SOCl₂) is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

-

The lone pair on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

This leads to a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group. This group is unstable and decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[3][4][5]

Step 2: Esterification (Schotten-Baumann type reaction) The reaction between 4-bromobenzoyl chloride and phenol is a nucleophilic acyl substitution.

-

The lone pair on the oxygen atom of phenol attacks the highly electrophilic carbonyl carbon of the acid chloride.

-

A tetrahedral intermediate is formed.

-

Pyridine, acting as a base, removes the proton from the phenolic oxygen.

-

The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The pyridinium hydrochloride salt precipitates from the reaction mixture.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Caption: Workflow for the synthesis of Phenyl 4-Bromobenzoate.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 252-254 | - | Irritant |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, Lachrymator |

| Phenol | C₆H₆O | 94.11 | 40-42 | 181.7 | Toxic, Corrosive |

| Pyridine | C₅H₅N | 79.10 | -42 | 115 | Flammable, Toxic |

| Toluene (anhydrous) | C₇H₈ | 92.14 | -95 | 111 | Flammable, Health Hazard |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Health Hazard |

| Hydrochloric acid (HCl, 2M) | HCl | 36.46 | - | - | Corrosive |

| Sodium bicarbonate (NaHCO₃, sat. sol.) | NaHCO₃ | 84.01 | - | - | - |

| Sodium sulfate (Na₂SO₄, anhydrous) | Na₂SO₄ | 142.04 | - | - | - |

| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | Flammable |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

-

NMR spectrometer, Melting point apparatus

Detailed Experimental Protocol

PART A: Synthesis of 4-Bromobenzoyl Chloride

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

-

Reagents: To the flask, add 4-bromobenzoic acid (5.0 g, 24.87 mmol) and 30 mL of anhydrous toluene.

-

Reaction Initiation: Cool the stirred suspension in an ice bath. Slowly add thionyl chloride (4.4 mL, 60.0 mmol, ~2.4 equiv.) to the flask via a dropping funnel over 15 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (oil bath temperature ~80-90°C). Maintain reflux for 2-3 hours. The solid 4-bromobenzoic acid will gradually dissolve as it is converted to the acid chloride. The reaction is complete when gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-bromobenzoyl chloride (a pale yellow solid or oil) is used in the next step without further purification.

PART B: Synthesis of Phenyl 4-Bromobenzoate

-

Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (2.57 g, 27.3 mmol, 1.1 equiv.) and pyridine (2.4 mL, 29.8 mmol, 1.2 equiv.) in 50 mL of anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool this solution in an ice bath. Dissolve the crude 4-bromobenzoyl chloride from Part A in 20 mL of anhydrous DCM and add it dropwise to the phenol/pyridine solution over 20-30 minutes with vigorous stirring. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure complete reaction.

-

Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

50 mL of 2M HCl (to remove excess pyridine).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

PART C: Purification and Characterization

-

Purification: Purify the crude solid by recrystallization from hot ethanol.[6] Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

-

Characterization:

-

Appearance: White crystalline solid.

-

Melting Point: Literature value is typically in the range of 99-102°C. A sharp melting point close to this range indicates high purity.[7]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.10 (d, 2H), ~7.65 (d, 2H), ~7.45 (t, 2H), ~7.30 (t, 1H), ~7.20 (d, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~164.5, ~150.8, ~132.2, ~131.8, ~129.6, ~129.0, ~128.5, ~126.2, ~121.7.

-

Safety and Handling Precautions

-

Thionyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water to produce toxic gases (SO₂ and HCl). Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if ingested or inhaled. Handle with extreme care.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

-

Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this experiment.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

University of Calgary. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. [Link]

-

Geddes, A. M., et al. (2019). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

-

PubChem. (n.d.). Phenyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 6. benchchem.com [benchchem.com]

- 7. Phenyl 4-bromobenzoate | C13H9BrO2 | CID 530840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Phenyl 4-Bromobenzoate as an Advanced Aryl Bromide Precursor in Cross-Coupling and Metal-Free Syntheses

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative performance, and self-validating experimental protocols.

Executive Summary

In modern drug development and complex organic synthesis, the selection of an aryl halide precursor dictates not only the efficiency of the primary cross-coupling event but also the viability of downstream functionalizations. Phenyl 4-bromobenzoate represents a strategically privileged building block. By coupling an aryl bromide with a para-substituted phenyl ester, chemists gain access to a highly activated electrophile that accelerates metal-catalyzed oxidative addition while providing a robust, chemoselective handle for late-stage modifications.

This application note details the mechanistic advantages of phenyl 4-bromobenzoate, provides quantitative data across diverse reaction classes, and outlines self-validating protocols for both palladium-catalyzed and metal-free transformations.

Mechanistic Insights: The Electronic and Chemoselective Advantage

As a Senior Application Scientist, I frequently observe reaction failures stemming from poorly matched electronic properties between the catalyst and the substrate. Phenyl 4-bromobenzoate solves several inherent challenges in aryl bromide activation through two primary mechanisms:

A. LUMO Lowering via the Phenyl Ester (Electronic Activation)

The para-phenyl ester acts as a potent electron-withdrawing group (EWG). By depleting electron density from the aromatic π-system, it significantly lowers the energy of the C–Br σ* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). This thermodynamic shift facilitates the nucleophilic attack of electron-rich Pd(0) or Ni(0) species, drastically accelerating the rate-limiting oxidative addition step. Consequently, reactions can often be run at lower temperatures or with lower catalyst loadings compared to electron-neutral aryl bromides.

B. Superior Chemoselectivity Over Alkyl Esters

While methyl or ethyl 4-bromobenzoates are common, they are susceptible to unwanted side reactions under specific conditions. For instance, in the metal-free synthesis of phosphonium salts in refluxing phenol, methyl 4-bromobenzoate yields a complicated mixture of demethylation and ester-exchange byproducts. In stark contrast, the phenyl ester is remarkably robust under these conditions, preventing transesterification and cleanly yielding the desired product [1]. Furthermore, the phenyl ester can later be displaced by amines (direct amidation) more readily than alkyl esters due to the superior leaving group ability of the phenoxide ion.

Divergent Synthetic Pathways

The structural features of phenyl 4-bromobenzoate allow it to be deployed across a variety of bond-forming methodologies. The logical relationships between the precursor, the reaction conditions, and the resulting chemical motifs are visualized below.

Divergent synthetic pathways utilizing phenyl 4-bromobenzoate as a versatile precursor.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes and mechanistic rationale when deploying phenyl 4-bromobenzoate across standard synthetic workflows.

| Reaction Class | Reagents / Catalyst System | Target Motif | Typical Yield | Mechanistic Note |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl phenyl ester | 85–95% | EWG accelerates oxidative addition; biphasic solvent prevents ester hydrolysis. |

| Metal-Free Phosphonylation | PPh₃, Phenol (reflux) | Phosphonium bromide | 73% | Phenyl ester specifically prevents demethylation/ester-exchange side-reactions [1]. |

| Buchwald-Hartwig | 2° Amine, Pd₂(dba)₃, Xantphos | N-Aryl amine | 75–90% | Bidentate ligand enforces reductive elimination over stable Pd-ester coordination. |

| Oxidative Carbonylation | CO/O₂, Pd(OAc)₂, Aryl Hydrazine | Phenyl 4-aroylbenzoate | 55–65% | Phenyl ester remains intact during atmospheric oxidative carbonylation [2]. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes causality for the experimental choices and validation checkpoints so the operator can confirm the reaction trajectory in real-time.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl phenyl ester via C–C bond formation.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add phenyl 4-bromobenzoate (1.0 equiv, 1.0 mmol) and the corresponding aryl boronic acid (1.2 equiv).

-

Causality: A slight excess of boronic acid compensates for competitive protodeboronation that can occur under basic conditions.

-

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

-

Causality: Pd(dppf)Cl₂ is chosen because its large bite angle accelerates the reductive elimination step. K₂CO₃ is a mild base that effectively activates the boronic acid to the reactive boronate without causing hydrolysis of the sensitive phenyl ester.

-

-

Solvent Introduction: Evacuate and backfill the flask with N₂ three times. Add degassed 1,4-dioxane/water (4:1 v/v, 10 mL).

-

Causality: The biphasic solvent system ensures the simultaneous dissolution of the organic precursor and the inorganic base, maximizing interfacial reaction kinetics.

-

-

Reaction Execution: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

-

Validation Checkpoint 1 (Visual): The reaction mixture will transition from a clear biphasic solution with suspended yellow/orange catalyst to a dark, homogeneous-looking emulsion. The absence of a solid black mirror on the flask walls confirms the catalyst has not prematurely decomposed into inactive bulk palladium.

-

-

Monitoring & Workup: Monitor via TLC (Hexane/EtOAc 9:1).

-

Validation Checkpoint 2 (Analytical): Phenyl 4-bromobenzoate is strongly UV-active. Complete disappearance of the starting material spot (Rf ~0.6) validates reaction completion.

-

-

Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Metal-Free Synthesis of Aryltriphenylphosphonium Bromides

Objective: Synthesize (4-(phenoxycarbonyl)phenyl)triphenylphosphonium bromide without transition metals [1].

-

Preparation: In a round-bottom flask, combine phenyl 4-bromobenzoate (1.0 equiv, 2.0 mmol), triphenylphosphine (PPh₃, 1.0 equiv, 2.0 mmol), and phenol (0.5 mL).

-

Causality: The reaction is run metal-free. The highly electron-withdrawing phenyl ester activates the aryl bromide sufficiently for attack by the soft nucleophile PPh₃. Phenol is selected as the solvent because its high boiling point and polar, protic nature stabilize the transition state of the leaving bromide ion.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 180 °C) for 12 hours.

-

Causality: Unlike methyl esters which would undergo transesterification with the phenol solvent, the phenyl ester is thermodynamically stable in this environment, preserving the structural integrity of the precursor.

-

-

Workup & Precipitation: Cool the reaction mixture to room temperature. Add a mixture of ethanol and water (1:1 v/v, 50 mL) and sodium phenoxide (1.5 mmol) and reflux for 1 hour to quench unreacted species, then evaporate under reduced pressure.

-

Isolation: Purify the residue by column chromatography (Dichloromethane/Methanol).

-

Validation Checkpoint (Visual/Analytical): The product isolates as a distinct gray/white solid (Yield ~73%). IR spectroscopy will show a sharp, distinct C=O stretch at 1737 cm⁻¹, confirming the phenyl ester survived the harsh refluxing conditions intact.

-

References

Application Note: Phenyl 4-Bromobenzoate as a Bifunctional Synthon in Advanced OLED Material Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and OLED Development Professionals.

Introduction & Chemical Rationale

In the development of next-generation Organic Light-Emitting Diodes (OLEDs), the architectural rigidity and electronic tuning of host materials and Thermally Activated Delayed Fluorescence (TADF) emitters are paramount. Phenyl 4-bromobenzoate (CAS: 22953-53-3) has emerged as a highly versatile, bifunctional building block for constructing these complex optoelectronic architectures[1].

The strategic value of phenyl 4-bromobenzoate lies in its orthogonal reactivity:

-

The Aryl Bromide Handle: The 4-bromo position is electronically activated by the para-ester group, making it an ideal substrate for palladium-catalyzed C-N (Buchwald-Hartwig) or C-C (Suzuki-Miyaura) cross-coupling reactions. This allows for the precise installation of electron-donating hole-transport moieties, such as carbazole or diphenylamine[2].

-

The Phenyl Ester Handle: Unlike standard alkyl esters (e.g., methyl or ethyl benzoates), the phenyl ester features a phenoxide leaving group. Phenoxide is a significantly better leaving group than alkoxides, allowing Grignard reagents to efficiently perform double nucleophilic acyl substitutions[3]. The resulting tertiary alcohols can be subsequently trapped via acid-catalyzed Friedel-Crafts cyclization to form highly rigid fluorene or spirobifluorene cores—structures essential for restricting non-radiative decay and maintaining high triplet (T1) energies in OLED hosts[4].

Mechanistic Pathways & Design Logic